2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Overview
Description
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate is a chemical compound with the molecular formula FC6H3(CF3)NCS. It is known for its unique structural features, which include a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with an isothiocyanate functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Mode of Action
Isothiocyanates, in general, are known to form covalent bonds with biological macromolecules, which can lead to changes in their function .
Biochemical Pathways
Isothiocyanates are known to influence various biochemical pathways, including those involved in inflammation, apoptosis, and cell cycle regulation .
Result of Action
Isothiocyanates are generally known to have various biological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of isothiocyanates .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the risk of hazardous by-products. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic structures.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reaction is typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Cycloaddition: Reagents with multiple bonds, such as alkenes or alkynes, are used. The reaction conditions may vary depending on the specific reagents involved.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Amines and Carbonyl Compounds: Produced through hydrolysis reactions.
Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Contains two trifluoromethyl groups on the phenyl ring.
4-(Trifluoromethyl)phenyl isothiocyanate: Has a trifluoromethyl group at the para position on the phenyl ring.
Uniqueness
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and make it a valuable reagent in various chemical transformations and research applications .
Properties
IUPAC Name |
1-fluoro-2-isothiocyanato-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NS/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQGRXJLBCCYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392204 | |
Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-40-9 | |
Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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